Bombiprenone

Overview

Description

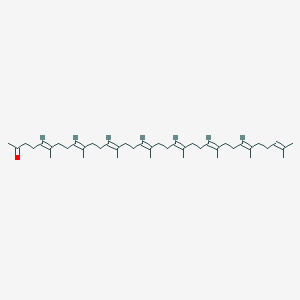

- Bombiprenone is a chemical compound identified in tobacco (Nicotiana tabacum). It has been isolated from flue-cured tobacco in yields of 0.1-0.6% dry weight. Its chemical name is 6,10,14,18,22,26,30,34-octamethyl-5,9,13,17,21,25,29,33-pentatriacontaoctaen-2-one (Irvine, Woollen, & Jones, 1972).

Synthesis Analysis

- Bombiprenone can be synthesized through aerobic photo-oxidation of Plastoquinone-A, likely via a hydroperoxide intermediate (Irvine et al., 1972).

Scientific Research Applications

Central Nervous System Actions : Bombiprenone, through its action in the brain, can increase sympathetic outflow, leading to various metabolic effects such as increased adrenal medullary epinephrine secretion, depression of plasma insulin, elevation of plasma glucagon and glucose, and inducing hyperglycemia (Brown, Taché, & Fisher, 1979).

Influence on Intestinal Development : It may control intestinal development in suckling rats and be linked to the ingestion of spermine and the liberation of corticosterone by the adrenal glands (Kaouass, Deloyer, & Dandrifosse, 1997).

Effects on Stress and Eating : Bombiprenone has been shown to suppress stress-induced eating in rats, with its satiety-inducing effect being independent of hyperglycemia (Morley & Levine, 1981).

Adrenocortical Cells Response : Infusion of bombiprenone can increase the number of adrenocortical cells without inducing apparent changes in plasma corticosterone concentration or cortical-cell output (Malendowicz, Nussdorfer, Miśkowiak, & Majchrzak, 1995).

Impact on Blood Glucose and Other Metabolites : Microinfusion of bombiprenone into the hypothalamic paraventricular nucleus increases blood glucose, free fatty acids, and corticosterone (Gunion, Taché, Rosenthal, Miller, Butler, & Zib, 1989).

Influence on Corticosterone Levels : Bombiprenone, along with other compounds, increases corticosterone levels in fed rats, potentially related to the response of this system to food ingestion (Sander & Porter, 1988).

Effects on Weight Loss and Energy Expenditure : A selective bombiprenone receptor subtype 3 agonist showed anorectic effects and enhanced energy expenditure in diet-induced-obese rats, leading to significant body weight reduction (Nio et al., 2017).

properties

IUPAC Name |

(5E,9E,13E,17E,21E,25E,29E)-6,10,14,18,22,26,30,34-octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H70O/c1-35(2)19-11-20-36(3)21-12-22-37(4)23-13-24-38(5)25-14-26-39(6)27-15-28-40(7)29-16-30-41(8)31-17-32-42(9)33-18-34-43(10)44/h19,21,23,25,27,29,31,33H,11-18,20,22,24,26,28,30,32,34H2,1-10H3/b36-21+,37-23+,38-25+,39-27+,40-29+,41-31+,42-33+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUKUBKVRRNJDI-WDXILIIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H70O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018124 | |

| Record name | Bombiprenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bombiprenone | |

CAS RN |

21978-49-4 | |

| Record name | Bombiprenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Bombiprenone and where is it found?

A1: Bombiprenone is an isoprenoid ketone. It is not naturally occurring, but forms as a degradation product of solanesol, a trisesquiterpenoid alcohol abundant in tobacco leaves and smoke. []

Q2: How is Bombiprenone formed?

A2: Bombiprenone is generated through the ozonolysis of solanesol. This oxidation process occurs when solanesol, either in its pure form or as a component of tobacco smoke, is exposed to ozone in the air. []

Q3: Why is the formation of Bombiprenone relevant in analytical chemistry?

A3: The formation of Bombiprenone and other solanesol oxidation products presents a significant challenge when using solanesol as a quantitative marker for environmental tobacco smoke. Its degradation, especially in environments with elevated ozone levels, can lead to inaccurate estimations of tobacco smoke concentration. []

Q4: How is Bombiprenone detected and identified?

A4: Bombiprenone can be detected and identified through High-Performance Liquid Chromatography (HPLC) analysis. This technique involves derivatizing Bombiprenone with 2,4-dinitrophenylhydrazine and detecting the resulting derivative at a specific wavelength (360 nm). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)